1-(3,4-Dimethoxybenzyl)cyclopropan-1-amine
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Overview
Description
1-(3,4-Dimethoxybenzyl)cyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropylamine group attached to a benzyl ring substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzyl bromide, which can be prepared from vanillin through a series of reactions including methylation and bromination.
Cyclopropylamine Formation: The 3,4-dimethoxybenzyl bromide is then reacted with cyclopropylamine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
Mescaline: A related compound with additional methoxy group, known for its psychoactive properties.
Uniqueness: 1-(3,4-Dimethoxybenzyl)cyclopropan-1-amine is unique due to its cyclopropylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-3-9(7-11(10)15-2)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
InChI Key |
RTXYSWLYOZKAKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)N)OC |
Origin of Product |
United States |
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